1-Methyl-2-indolinone

Lipophilicity Drug design Physicochemical profiling

1-Methyl-2-indolinone (N-methyloxindole, CAS 61-70-1) is an N-methylated derivative of the bicyclic heterocycle oxindole (indolin-2-one). It serves as a versatile scaffold in medicinal chemistry and as a reactant for synthesizing fluorescent strigolactone analogues and irreversible kinase inhibitors.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 61-70-1
Cat. No. B031649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-indolinone
CAS61-70-1
Synonyms1-Methyl-1,3-dihydroindol-2-one;  1-Methyl-1H-indolin-2-one;  1-Methyl-2-indolinone;  1-Methyl-2-oxindole;  1-Methylindol-2(3H)-one;  1-Methyloxindole;  Ba 2777;  N-Methyl-2-indolinone;  N-Methylindol-2(3H)-one;  N-Methyloxindole_x000B_ NSC 97219
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2=CC=CC=C21
InChIInChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3
InChIKeyRSQUAQMIGSMNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-indolinone (CAS 61-70-1) for Scientific Procurement: Oxindole Scaffold Properties and Key Distinctions


1-Methyl-2-indolinone (N-methyloxindole, CAS 61-70-1) is an N-methylated derivative of the bicyclic heterocycle oxindole (indolin-2-one) . It serves as a versatile scaffold in medicinal chemistry and as a reactant for synthesizing fluorescent strigolactone analogues and irreversible kinase inhibitors . The N-methyl substitution fundamentally alters the compound’s physicochemical profile, biological target engagement, and synthetic utility compared to its unsubstituted parent, making it a non-interchangeable building block for specific research applications.

Why 1-Methyl-2-indolinone Cannot Be Replaced by Generic Oxindole: Evidence-Based Selection Rationale


Substituting 1-Methyl-2-indolinone with unsubstituted oxindole (2-indolinone) leads to critically different outcomes in both biological and synthetic contexts. N-Methylation increases calculated lipophilicity (logP 1.27 vs. 1.20 for oxindole) [1], which can alter membrane permeability and pharmacokinetic behavior. More importantly, the N-methyl group abolishes binding to the Nek2 kinase hinge region—a property exploited in irreversible inhibitor design where oxindole NH engagement is essential [2]. In plant biology, 1-Methyl-2-indolinone uniquely acts as a strigolactone mimic at nanomolar concentrations, a function not observed with oxindole [3]. These differences underscore why stockroom oxindole is not a valid substitute for experiments requiring N-methyl-specific properties.

Quantitative Differentiators of 1-Methyl-2-indolinone versus Closest Analogs: A Comparator-Based Evidence Guide


Elevated Lipophilicity (logP) Relative to Unsubstituted Oxindole

1-Methyl-2-indolinone exhibits a calculated logP of 1.27 , compared to oxindole (indolin-2-one) which has an XlogP of 1.20 [1].

Lipophilicity Drug design Physicochemical profiling

Strigolactone-Mimetic Activity: Promotion of AM Fungal Spore Germination at Nanomolar Concentration

1-Methyl-2-oxindole at a concentration of 2.5 nM mimics root-derived strigolactone signaling and promotes spore germination and mycelial growth of the arbuscular mycorrhizal fungus Gigaspora margarita [1]. Oxindole (2-indolinone) has not been reported to exhibit analogous strigolactone-mimetic activity.

Mycorrhiza Strigolactone Fungal biology

High-Yield N-Methylation in Fluorescent Strigolactone Analogue Synthesis

In the established synthesis of the fluorescent strigolactone analogue EGO 5, the critical N-methylation step of the indole-propanoic acid precursor proceeds with an isolated yield of 86% [1]. This high-yielding transformation has enabled the efficient preparation of a family of fluorescent probes for strigolactone receptor identification.

Organic synthesis Strigolactone analogues Fluorescent probes

Abolition of Nek2 Kinase Binding by N-Alkylation: A Selectivity Gatekeeper

In the structure-based design of irreversible Nek2 inhibitors, alkylation of the oxindole NH group prevents binding to the Nek2 kinase hinge region. This property was deliberately exploited to generate control compounds devoid of Nek2 inhibitory activity [1]. Consequently, 1-Methyl-2-indolinone (N-methylated) cannot engage Nek2, whereas unsubstituted oxindole-based compounds bind and inhibit the kinase.

Kinase inhibitor Nek2 Selectivity design

Optimal Application Scenarios for 1-Methyl-2-indolinone Based on Verified Differentiation Evidence


Plant-Fungal Symbiosis Research and AM Fungal Inoculant Development

1-Methyl-2-indolinone is the preferred strigolactone mimic for studying presymbiotic signaling in arbuscular mycorrhizal (AM) fungi. At 2.5 nM, it promotes Gigaspora margarita spore germination and sustained mycelial growth over 71 days in the absence of host roots [1]. This defined chemical probe enables standardized, axenic AM fungal cultivation—a critical bottleneck in biofertilizer bioprocess development.

Synthesis of Fluorescent Strigolactone Probes for Receptor Identification

The compound serves as the optimal starting material for constructing fluorescent strigolactone analogues (EGO and PL series) via a high-yielding N-methylation-cyclization sequence (86% and 76% yields, respectively) [2]. These probes are essential tools for detecting and characterizing strigolactone receptors in plants and fungi.

Kinase Inhibitor Selectivity Engineering: Nek2-Avoidance Scaffolds

When designing kinase inhibitors where Nek2 off-target activity must be minimized, 1-Methyl-2-indolinone provides a scaffold that is structurally incapable of engaging the Nek2 hinge region due to N-alkylation [3]. This contrasts with oxindole, which binds Nek2 and can introduce unintended mitotic effects.

Physicochemical Optimization in Drug Discovery Programs

With a logP of 1.27 (vs. 1.20 for oxindole), 1-Methyl-2-indolinone offers slightly enhanced lipophilicity that may improve passive membrane permeability in cell-based assays [4]. Medicinal chemists can exploit this difference when tuning ADME properties of oxindole-derived lead series.

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